molecular formula C11H13BrO B8596666 5-bromo-3,3,7-trimethyl-2H-1-benzofuran

5-bromo-3,3,7-trimethyl-2H-1-benzofuran

Cat. No.: B8596666
M. Wt: 241.12 g/mol
InChI Key: OXPNADISCYQTFI-UHFFFAOYSA-N
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Description

5-bromo-3,3,7-trimethyl-2H-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 3rd and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,3,7-trimethyl-2H-1-benzofuran typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3,7-trimethyl-2H-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products. The use of advanced purification techniques such as column chromatography and recrystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,3,7-trimethyl-2H-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of 3,3,7-trimethyl-2H-1-benzofuran.

Scientific Research Applications

5-bromo-3,3,7-trimethyl-2H-1-benzofuran has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-3,3,7-trimethyl-2H-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3,3,7-trimethyl-2H-1-benzofuran is unique due to the specific combination of the bromine atom and three methyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with biological targets and specific reactivity in chemical reactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

5-bromo-3,3,7-trimethyl-2H-1-benzofuran

InChI

InChI=1S/C11H13BrO/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5H,6H2,1-3H3

InChI Key

OXPNADISCYQTFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCC2(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a nitrogen flushed 100 mL round bottom flask were added 2,4-dibromo-6-methylphenyl 2-methylprop-2-en-1-yl ether (710 mg, 2.22 mmol), Pd(dppf)Cl2 (36 mg, 0.044 mmol), Et4NCl (490 mg, 2.66 mmol), KOAc (544 mg, 5.55 mmol), HCO2Na (181 mg, 2.66 mmol), DMF (20 mL) and water (1 mL). The reaction mixture was heated at 75° C. overnight. After cooling to room temperature, it was diluted with water and extracted with EtOAc/hexanes (1:3). The organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified on a silica gel column eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes to give the title intermediate (110 mg, 70% purity) as light yellow liquid.
Quantity
710 mg
Type
reactant
Reaction Step One
Name
KOAc
Quantity
544 mg
Type
reactant
Reaction Step One
Quantity
181 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
490 mg
Type
catalyst
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

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